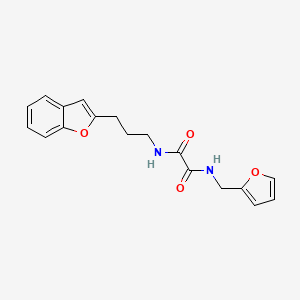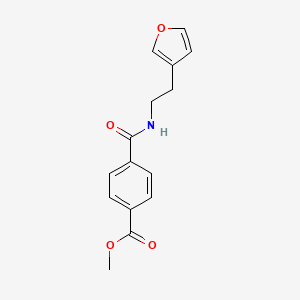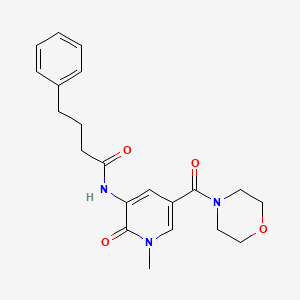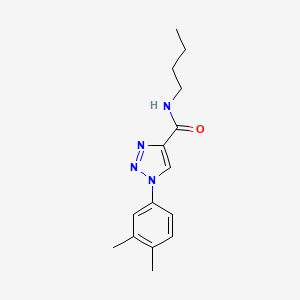
N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a heterocyclic compound, etc.) .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, density, refractive index, and spectral data .Applications De Recherche Scientifique
Pharmacological Properties
Triazole derivatives, including compounds structurally similar to N-butyl-1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been studied for their valuable pharmacological properties. They are known for their anti-convulsive activity, making them useful for the treatment of epilepsy as well as conditions of tension and agitation (Shelton, 1981). This underscores the potential for compounds within this family to contribute to neurological disorder treatments.
Environmental Management
In environmental science, triazole derivatives, similar to the N-butyl variant, have been investigated for their role in improving the efficiency of nitrogen fertilizers. These compounds act as nitrification and urease inhibitors, which can reduce the leaching or surface runoff of nitrogen into surface waters, thereby improving the environmental impact of agricultural practices (Zeeshan et al., 2023).
Material Science
In the realm of material science, triazole compounds demonstrate promising characteristics. Coordination complexes involving triazole derivatives have been synthesized, showcasing strong antiferromagnetic M-NIT exchange, which could be beneficial in the development of magnetic materials (Field & Lahti, 2003). Such complexes offer insights into spin polarization effects in organic π-radical building blocks, potentially advancing the field of molecular magnetism.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-butyl-1-(3,4-dimethylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-4-5-8-16-15(20)14-10-19(18-17-14)13-7-6-11(2)12(3)9-13/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPDKSZFYAABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)

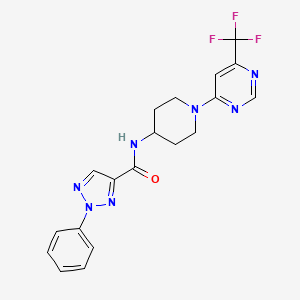

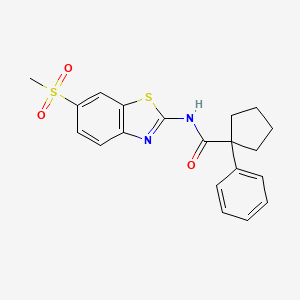


![2-(benzo[d]oxazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2937299.png)
